Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-
Description
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- (IUPAC name: 4-[(2-methoxyphenyl)diazenyl]-3,5-dimethylisoxazole) is a heterocyclic azo compound characterized by an isoxazole core substituted with a 2-methoxyphenylazo group at the 4-position and methyl groups at the 3- and 5-positions. The presence of the azo (-N=N-) linkage and methoxy group confers unique electronic and steric properties, influencing reactivity and interactions with biological targets.
Structure
3D Structure
Properties
CAS No. |
30081-92-6 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C12H13N3O2/c1-8-12(9(2)17-15-8)14-13-10-6-4-5-7-11(10)16-3/h4-7H,1-3H3 |
InChI Key |
LGQVBDFWRLUZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=CC=C2OC |
solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloisomerization reactions. For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to disubstituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product, with some reactions requiring moderate heating and others proceeding at room temperature.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
Isoxazole derivatives are known for their significant biological activities, which include:
- Analgesic and Anti-inflammatory Effects : Research has shown that isoxazole derivatives can exhibit potent analgesic and anti-inflammatory properties. For example, compounds with specific substitutions on the phenyl ring have demonstrated selective inhibition of the COX-2 enzyme, making them potential candidates for pain management therapies .
- Anticancer Properties : Isoxazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Studies indicate that certain isoxazole compounds can induce apoptosis and exhibit cytotoxicity against cancer cells, with some showing IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound's structure allows it to interact with biological macromolecules, which can lead to antimicrobial effects. Dicationic isoxazoles have been explored for their ability to combat microbial infections effectively .
Case Studies
- Anti-inflammatory Activity : Rajanarendar et al. (2015) synthesized several isoxazolo[5,4-d]isoxazol-3-yl aryl methanones and assessed their anti-inflammatory activity using carrageenan-induced paw edema models. The study found that specific substitutions led to significant COX-2 selectivity .
- Anticancer Activity : In a study by Diana et al. (2010), a series of novel 3,5-bis(3ʹ-indolyl)isoxazoles were evaluated for antiproliferative activity against various human tumor cell lines. Some compounds exhibited potent anticancer effects comparable to established chemotherapeutics .
- Immunomodulatory Effects : A review highlighted the immunoregulatory properties of various isoxazole derivatives, suggesting their potential use in developing therapies for autoimmune diseases and inflammatory conditions .
Mechanism of Action
The mechanism of action of Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, the isoxazole ring can inhibit tyrosine kinases by fixing the orientation of aminocarbonyl and amino groups . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Ring Saturation : Unlike saturated isoxazolines ( ), the aromatic isoxazole core in the target compound contributes to rigidity and conjugation, affecting UV-Vis absorption and catalytic properties.
Physical and Spectral Properties
| Property | Target Compound | 5-Amino-3-hydroxy-4-phenylazoisoxazole | 3-(Substitutedphenyl)-4-benzoyl-Δ²-isoxazoline |
|---|---|---|---|
| Physical State | Oil | Crystalline solid | White amorphous solid (m.p. 138°C) |
| Melting/Boiling Point | 106–109°C (3 Torr) | Not reported | 138°C |
| ¹H NMR Features | Methyl (δ 2.17–2.27) | Amino (δ ~6.1), hydroxy (broad) | Acetyloxy (δ ~2.1–2.3), aromatic multiplet |
| IR Absorptions | C-O (methoxy) | CO (1710 cm⁻¹), NH₂ (3300–3400 cm⁻¹) | C=O (benzoyl, ~1660 cm⁻¹), SH (2550 cm⁻¹) |
Key Observations :
- The target compound’s oily state contrasts with crystalline analogs ( ), likely due to reduced intermolecular hydrogen bonding from methyl vs. amino/hydroxy groups.
- IR data for the target compound lack a strong C=O stretch (cf. 1710 cm⁻¹ in ), confirming the absence of carbonyl groups.
Key Observations :
Biological Activity
Isoxazole derivatives, including Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties, supported by recent research findings.
Chemical Structure and Properties
The compound Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- can be characterized by its unique isoxazole ring structure combined with an azo group and methoxy substitution. The presence of these functional groups is crucial for its biological activity.
Anti-inflammatory Activity
Isoxazole derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that certain isoxazole compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, a study highlighted that isoxazoles with methyl substitutions at specific positions demonstrated significant COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs .
Table 1: COX-2 Inhibition Data for Isoxazole Derivatives
| Compound Name | IC50 (µM) | Selectivity |
|---|---|---|
| Isoxazole derivative A | 0.95 | High |
| Isoxazole derivative B | 1.50 | Moderate |
| Isoxazole derivative C | 2.30 | Low |
Anticancer Activity
The anticancer potential of isoxazole derivatives has also been documented. Various studies have reported that these compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and caspase activation. For example, a recent study found that certain isoxazole derivatives exhibited IC50 values as low as 0.96 µM against DU145 prostate cancer cells .
Table 2: Anticancer Activity of Selected Isoxazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Isoxazole derivative D | MCF-7 | 0.74 |
| Isoxazole derivative E | HCT116 | 5.00 |
| Isoxazole derivative F | DU145 | 0.96 |
Antibacterial Activity
In addition to anti-inflammatory and anticancer properties, isoxazole derivatives have shown promising antibacterial activity. A study indicated that certain synthesized isoxazoles demonstrated effective inhibition against various bacterial strains, making them potential candidates for antibiotic development .
Case Studies
- Case Study on Anti-inflammatory Effects : A compound structurally similar to Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- was evaluated in a rat model of inflammation. The results demonstrated a significant reduction in paw edema compared to controls, suggesting strong anti-inflammatory effects mediated through COX inhibition.
- Case Study on Anticancer Effects : In vitro assays conducted on breast cancer cell lines revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased caspase-3/7 activity and cell cycle arrest in the G2/M phase.
Mechanistic Insights
The biological activities of isoxazoles are often attributed to their ability to interact with specific molecular targets:
- COX Enzymes : Selective inhibition of COX-2 contributes to their anti-inflammatory effects.
- Cell Cycle Regulators : Induction of cell cycle arrest and apoptosis in cancer cells involves interactions with regulatory proteins such as cyclins and cyclin-dependent kinases.
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Arylhydrazonomesoxalonitrile | Hydroxylamine HCl, ethanol, rt | 75% | |
| Triazole derivatives | DMSO, reflux (18 h) | 65% |
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
Structural validation relies on complementary spectroscopic
- IR Spectroscopy : Detect characteristic bands for the azo group (N=N, ~1600 cm⁻¹) and isoxazole ring (C-O stretch: ~1710 cm⁻¹) .
- ¹H NMR :
- X-ray Crystallography : For derivatives like 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, bond lengths (C-O: ~1.36 Å) and ring puckering parameters confirm conformation .
Advanced: How do computational methods optimize reaction pathways for this compound?
Methodological Answer:
Computational tools (e.g., quantum chemical calculations) predict reaction pathways and identify transition states:
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations model intermediates and energy barriers .
- Solvent Effects : Density Functional Theory (DFT) evaluates solvent interactions (e.g., ethanol vs. DMSO) to optimize yields .
- Data-Driven Design : Machine learning algorithms correlate experimental parameters (temperature, solvent polarity) with reaction efficiency .
Advanced: What structural factors influence the biological activity of azo-isoxazole derivatives?
Methodological Answer:
Structure-activity relationships (SAR) highlight:
- Substituent Effects : Electron-withdrawing groups (e.g., methoxy) enhance stability and binding affinity .
- Azo Linkage Geometry : Trans vs. cis isomerism affects interactions with biological targets (e.g., enzyme active sites) .
- Heterocyclic Rigidity : Planar isoxazole rings improve pharmacokinetic properties compared to flexible analogs .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Isomer Formation : Competing pathways may yield isomeric byproducts (e.g., 4a vs. 5a structures) .
- Mitigation : Adjust reaction time and temperature to favor kinetic control.
- Oxidation : Azo groups may degrade under prolonged heating.
Advanced: How does X-ray crystallography inform conformational analysis of isoxazole derivatives?
Methodological Answer:
Crystallographic data reveal:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| C-O Bond Length | 1.36 Å | |
| Dihedral Angle (Isoxazole) | 15.8° |
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Distillation : Remove low-boiling solvents under reduced pressure .
- Recrystallization : Use ethanol/water (1:1) to isolate high-purity crystals .
- Column Chromatography : Separate isomers using silica gel with ethyl acetate/hexane gradients .
Advanced: Can this compound serve as a precursor for heterocyclic systems?
Methodological Answer:
Yes, functional groups enable derivatization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
